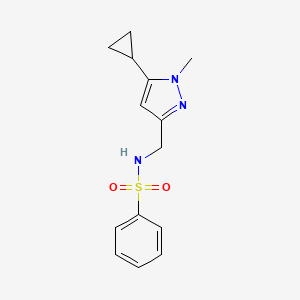

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

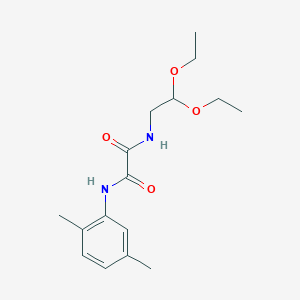

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Bioevaluation of Derivatives

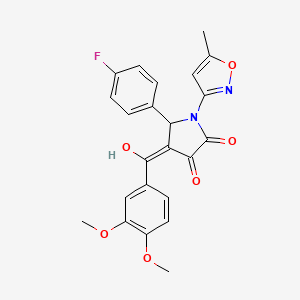

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential in treating various conditions. These derivatives are studied for their cyclooxygenase-2 (COX-2) inhibitory activity, showcasing their potential as anti-inflammatory and analgesic agents. For example, celecoxib, a well-known derivative, is highlighted for its efficacy in treating conditions like rheumatoid arthritis and osteoarthritis due to its selective inhibition of COX-2 (Penning et al., 1997). Another study focused on the synthesis of celecoxib derivatives, aiming to explore their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of this compound's applications (Küçükgüzel et al., 2013).

Herbicidal Activity

Beyond medicinal applications, some derivatives have been identified for their herbicidal properties, targeting specific weed species and affecting the biosynthesis of branched-chain amino acids. This showcases the compound's potential in agricultural applications, providing a new avenue for controlling weed growth with minimal environmental impact (Eussen et al., 1990).

Microwave-Assisted Synthesis and Bioevaluation

The exploration of microwave-assisted synthesis techniques for producing derivatives of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide has led to the discovery of compounds with significant cytotoxic activities and inhibition effects on carbonic anhydrase enzymes. This method not only speeds up the synthesis process but also contributes to the development of lead compounds for further pharmaceutical research (Gul et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives for their antimicrobial and antifungal properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as new therapeutic agents in combating infections (Abbas et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target in the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with its target, CSF-1R, in the tumor microenvironment

Biochemical Pathways

It is known that csf-1r plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . Therefore, it can be inferred that the compound may affect these cellular processes.

Result of Action

Given its target, it can be inferred that the compound may have an impact on the behavior of tumor-associated macrophages and microglia in the tumor microenvironment .

Action Environment

It is known that the tumor microenvironment, where the compound acts, is a complex and dynamic system that can influence the behavior of drugs .

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLDIYFRNFIGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate](/img/structure/B2876958.png)

![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)

![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)

![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)

![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)

![3-(2-Chlorophenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876967.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)